molecular formula C23H15ClN4O3 B12774943 4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126245-07-6

4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12774943
CAS No.: 126245-07-6
M. Wt: 430.8 g/mol
InChI Key: MOKWMRXTZPWGCU-KLINPMNRSA-N
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Description

4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones. This compound is characterized by its unique structure, which includes a chlorobenzylidene group, a nitrobenzylidene group, and a phenyl group attached to an imidazolinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves a multi-step process:

    Formation of Imidazolinone Core: The imidazolinone core can be synthesized through the cyclization of appropriate precursors, such as α-amino acids or their derivatives, under acidic or basic conditions.

    Introduction of Benzylidene Groups: The chlorobenzylidene and nitrobenzylidene groups can be introduced through condensation reactions with the corresponding benzaldehydes. These reactions are usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bonds.

    Final Assembly: The final step involves the coupling of the imidazolinone core with the benzylidene groups under controlled conditions, such as refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under specific conditions.

    Reduction: The imine bonds can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction of Nitro Group: Corresponding amines.

    Reduction of Imine Bonds: Corresponding amines.

    Substitution of Chlorine: Various substituted benzylidene derivatives.

Scientific Research Applications

4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Chlorobenzylidene)-2-phenyl-2-imidazolin-5-one: Lacks the nitrobenzylidene group.

    1-((o-Nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one: Lacks the chlorobenzylidene group.

    4-(p-Methylbenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of both chlorobenzylidene and nitrobenzylidene groups in 4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one imparts unique chemical properties and reactivity, making it distinct from similar compounds

Properties

CAS No.

126245-07-6

Molecular Formula

C23H15ClN4O3

Molecular Weight

430.8 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15ClN4O3/c24-19-12-10-16(11-13-19)14-20-23(29)27(22(26-20)17-6-2-1-3-7-17)25-15-18-8-4-5-9-21(18)28(30)31/h1-15H/b20-14-,25-15+

InChI Key

MOKWMRXTZPWGCU-KLINPMNRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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